(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-ethyl-2-thioxo-4-thiazolidinone in the presence of an ethylating agent. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetonitrile, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiazolidinone ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(methylimino)-1,3-thiazolidin-4-one
Uniqueness
(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is unique due to its specific substituents and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C15H16N2O3S |
---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-3-16-15-17(4-2)14(18)13(21-15)8-10-5-6-11-12(7-10)20-9-19-11/h5-8H,3-4,9H2,1-2H3/b13-8+,16-15? |
InChI-Schlüssel |
PQKGCBWYWSVVFC-LDCSIKRNSA-N |
Isomerische SMILES |
CCN=C1N(C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1)CC |
Kanonische SMILES |
CCN=C1N(C(=O)C(=CC2=CC3=C(C=C2)OCO3)S1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.